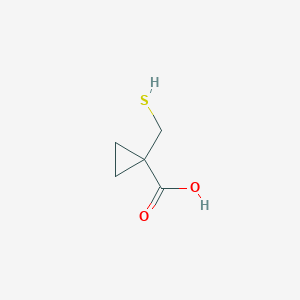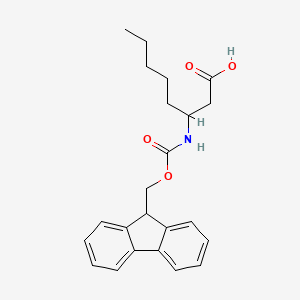![molecular formula C28H25N5O5S B2741734 N-[(2-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1043868-21-8](/img/structure/B2741734.png)
N-[(2-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a useful research compound. Its molecular formula is C28H25N5O5S and its molecular weight is 543.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
Quinazoline derivatives are synthesized through various methods, including condensation reactions and modifications of existing quinazoline compounds to enhance their biological activities. For example, the synthesis and biological evaluation of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines have been explored, demonstrating moderate therapeutic effects against certain types of tumors and effects on brain monoamine oxidase (MAO) activity (Markosyan et al., 2008). This study suggests a pathway for synthesizing quinazoline derivatives with potential therapeutic applications.
Pharmacological Applications
Quinazoline derivatives exhibit significant pharmacological potential, including antitumor, analgesic, and anti-inflammatory activities. The synthesis of quinazoline and quinazolinone derivatives and their evaluation as diuretic and antihypertensive agents, alongside their anti-diabetic potential, highlight the versatility of these compounds in drug development (Rahman et al., 2014). Additionally, the computational and pharmacological evaluation of heterocyclic derivatives, including oxadiazole and pyrazoles, for toxicity assessment, tumor inhibition, and anti-inflammatory actions further underscores the wide-ranging applications of these compounds in addressing various health conditions (Faheem, 2018).
Mechanistic Insights and Future Directions
The mechanism of action and the molecular targets of quinazoline derivatives are critical for their therapeutic applications. Studies on the inhibition of specific enzymes, such as thymidylate synthase, by quinazoline derivatives provide insights into their potential use in cancer therapy and other diseases (Gangjee et al., 1996). The development of novel synthesis methods, such as electrosynthesis for 1H-1-hydroxy-quinazolin-4-ones, demonstrates ongoing advancements in the efficient and scalable production of these compounds, which is essential for their practical application in medicine (Koleda et al., 2023).
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O5S/c1-38-24-12-5-2-8-19(24)16-29-25(34)14-13-23-27(35)32-26(30-23)21-10-3-4-11-22(21)31-28(32)39-17-18-7-6-9-20(15-18)33(36)37/h2-12,15,23H,13-14,16-17H2,1H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFQCCWBHSOFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

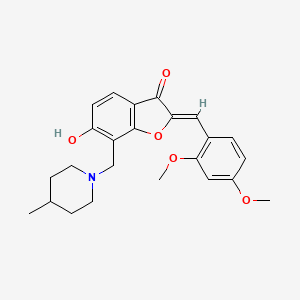


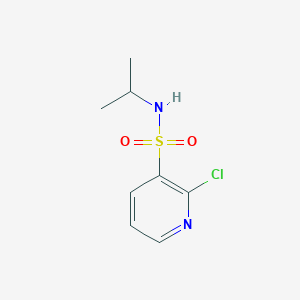

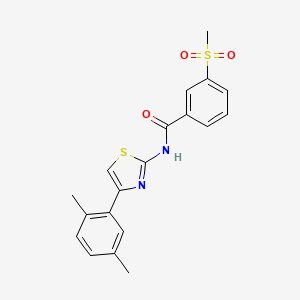
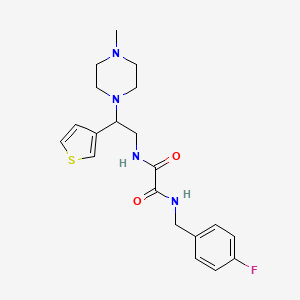
![1-((1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2741662.png)

